molecular formula C5H3ClINO B1610315 6-Chloro-5-iodopyridin-3-ol CAS No. 444902-34-5

6-Chloro-5-iodopyridin-3-ol

Cat. No.: B1610315
CAS No.: 444902-34-5
M. Wt: 255.44 g/mol
InChI Key: GZEAEVAPYYXILF-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyridin-3-ol is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyridin-3-ol typically involves halogenation reactions. One common method is the iodination of 6-chloropyridin-3-ol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems. The choice of reagents and solvents is also tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodopyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium phosphate.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.

    Oxidation Products: 6-Chloro-5-iodopyridin-3-one.

    Reduction Products: 6-Chloro-5-iodopyridin-3-amine.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

6-Chloro-5-iodopyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-iodopyridin-3-ol
  • 5-Chloro-3-iodopyridin-2-ol
  • 6-Chloro-5-iodopyridin-2-amine

Uniqueness

6-Chloro-5-iodopyridin-3-ol is unique due to the specific positioning of the chlorine and iodine atoms, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective modifications and applications in various fields.

Properties

IUPAC Name

6-chloro-5-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEAEVAPYYXILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454743
Record name 6-chloro-5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444902-34-5
Record name 6-chloro-5-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-5-iodopyridin-3-ol
Reactant of Route 2
6-Chloro-5-iodopyridin-3-ol
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Reactant of Route 4
6-Chloro-5-iodopyridin-3-ol
Reactant of Route 5
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Reactant of Route 6
6-Chloro-5-iodopyridin-3-ol

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